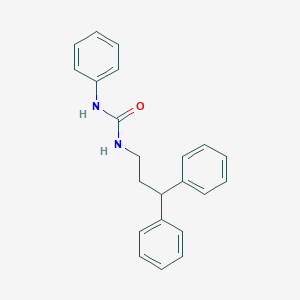![molecular formula C21H19N3O2 B448937 4-ethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448937.png)
4-ethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39446 g/mol It is known for its unique structure, which includes an ethoxy group, a phenyl group, and a pyridinyl group attached to a benzohydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.
Aplicaciones Científicas De Investigación
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide can be compared with other similar compounds, such as:
4-ethoxy-N’-[phenyl(3-pyridinyl)methylene]benzohydrazide: Similar structure but with a different position of the pyridinyl group.
4-methoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
These comparisons highlight the uniqueness of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide in terms of its specific functional groups and their positions, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C21H19N3O2 |
|---|---|
Peso molecular |
345.4g/mol |
Nombre IUPAC |
4-ethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-18-13-11-17(12-14-18)21(25)24-23-20(16-8-4-3-5-9-16)19-10-6-7-15-22-19/h3-15H,2H2,1H3,(H,24,25)/b23-20+ |
Clave InChI |
LWMUYQDLZDEWKY-BSYVCWPDSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B448859.png)
![(2E)-N-(pentafluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B448861.png)
![Methyl 2-(1-{4-[(cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B448863.png)
![N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE](/img/structure/B448865.png)
![N'-[4-(diethylamino)benzylidene]-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448866.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448867.png)
![N'-[1-(4-ethylphenyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B448868.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-5-bromo-2-furohydrazide](/img/structure/B448872.png)
![N'-(2-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448873.png)

![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448879.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)

